Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

Catalog No.
S875397
CAS No.
1020085-61-3
M.F
C37H67BCl2F4P2Ru
M. Wt
832.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylid...

CAS Number

1020085-61-3

Product Name

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

IUPAC Name

dichloro(tricyclohexylphosphaniumylmethylidene)ruthenium;tricyclohexylphosphane;tetrafluoroborate

Molecular Formula

C37H67BCl2F4P2Ru

Molecular Weight

832.7 g/mol

InChI

InChI=1S/C19H34P.C18H33P.BF4.2ClH.Ru/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5;;;/h1,17-19H,2-16H2;16-18H,1-15H2;;2*1H;/q+1;;-1;;;+2/p-2

InChI Key

YFCZUTDHPBTFQL-UHFFFAOYSA-L

SMILES

[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)[P+](C=[Ru](Cl)Cl)(C2CCCCC2)C3CCCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)[P+](C=[Ru](Cl)Cl)(C2CCCCC2)C3CCCCC3

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for synthesizing well-defined polymers with controlled structures. Grubbs Catalyst C833 facilitates the formation of new carbon-carbon bonds by breaking and reforming double bonds in cyclic molecules (cyclic olefins). This ability allows researchers to create various polymeric materials with specific properties for diverse applications [].

Here are some examples of polymers synthesized using Grubbs Catalyst C833:

  • Polydicyclopentadiene (PDCPD): This elastomeric material exhibits excellent flexibility and finds applications in coatings, adhesives, and modifiers for other polymers [].
  • Norbornene-based polymers: These polymers possess good thermal stability and are used in electronic materials, membranes, and drug delivery systems [].

Organic Synthesis

Beyond ROMP, Grubbs Catalyst C833 finds applications in various organic synthesis reactions. Its ability to promote the formation and cleavage of carbon-carbon double bonds enables researchers to perform:

  • Cross-Metathesis: This reaction involves the exchange of alkylidene groups between two olefins, leading to the formation of new molecules with tailored structures [].
  • Ethenolysis: This technique cleaves double bonds using ethylene gas, allowing for controlled chain termination in ROMP or the conversion of cyclic olefins into linear analogs [].

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate is a complex organometallic compound featuring ruthenium as the central metal atom. Its empirical formula is C₃₇H₆₇BCl₂F₄P₂Ru, and it is notable for its unique structural attributes, including the presence of tricyclohexylphosphine ligands and a methylidene group. The compound is characterized by its tetrafluoroborate counterion, which contributes to its solubility and stability in various solvents .

In ROMP, the Grubbs I catalyst coordinates with a cyclic alkene, weakens the C-C double bond, and facilitates its cleavage. The resulting alkylidene intermediate then reacts with another cyclic alkene, forming a new double bond and regenerating the catalyst. This cycle continues, leading to the propagation of the polymer chain.

  • Flammability: Flammable solid
  • Toxicity: May be harmful if inhaled or ingested. Data on specific toxicity is limited.
  • Handling: Grubbs I catalyst should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

This compound is primarily utilized in olefin metathesis reactions, where it acts as a catalyst. The presence of the ruthenium center allows for the efficient exchange of alkene partners, making it valuable in synthetic organic chemistry. The mechanism typically involves the formation of a metallacyclobutane intermediate, which subsequently leads to the regeneration of the catalyst and the formation of new olefins .

The synthesis of dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate typically involves several steps:

  • Preparation of Ruthenium Precursors: Starting materials such as ruthenium dichloride are reacted with tricyclohexylphosphine.
  • Formation of Methylidene Ligand: The introduction of a suitable methylidene precursor can be achieved through various methods, including the reaction with appropriate alkylating agents.
  • Complex Formation: The final product is formed by combining all components under controlled conditions, often in an inert atmosphere to prevent oxidation or hydrolysis .

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate finds applications primarily in:

  • Organic Synthesis: As a catalyst for olefin metathesis, enabling the formation of complex organic molecules.
  • Materials Science: Used in polymerization processes to create new materials with tailored properties.
  • Medicinal Chemistry: Potential applications in drug development due to its unique chemical properties .

Interaction studies involving dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate often focus on its catalytic behavior and interactions with substrates during metathesis reactions. These studies utilize techniques such as NMR spectroscopy and mass spectrometry to analyze reaction intermediates and products, providing insights into the mechanism and efficiency of catalysis .

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate is part of a broader class of ruthenium-based catalysts used in olefin metathesis. Here are some similar compounds:

Compound NameKey Features
Grubbs Catalyst (1st Generation)Contains a different ligand set; widely used for metathesis.
Dichloro(diphenylphosphino)(methylidene)RuSimilar catalytic activity but different ligand environment.
Ru(bis(diphenylphosphino)ethane)(methylidene)More sterically hindered; used in specialized reactions.

Uniqueness

The uniqueness of dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate lies in its bulky tricyclohexylphosphine ligands that provide enhanced stability and selectivity in reactions compared to other catalysts. This steric bulk allows for effective catalysis under mild conditions while minimizing side reactions .

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids]

Pictograms

Flammable

Flammable

Dates

Modify: 2024-04-14

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